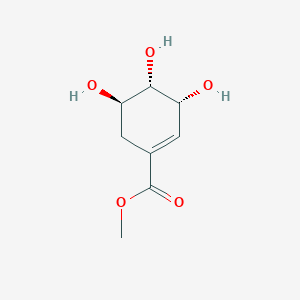
Methyl Shikimate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Shikimate is a natural product found in Hydrangea macrophylla and Sequoiadendron giganteum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives :
- Methyl shikimate and its derivatives have been synthesized for various applications. For example, (-)-3-dehydroshikimic acid, a compound derived from the shikimic acid pathway, has been converted into methyl (+)-shikimate and related derivatives (Banwell, Edwards, Essers, & Jolliffe, 2003).
- Novel methods have been developed for synthesizing derivatives like (-)-methyl 4-epi-shikimate and 4,5-epoxy analogues of quinic and shikimic acids. These derivatives have potential applications in producing analogues of shikimic acid (Sánchez-Abella et al., 2006).
Biosynthesis and Metabolic Engineering :
- Research has focused on the biosynthesis of shikimic acid and its derivatives using genetically engineered microorganisms. This approach offers advantages like environmental friendliness and cost-effectiveness. For instance, Escherichia coli has been engineered to produce shikimate more efficiently (Gu et al., 2017).
- Metabolic engineering strategies have been used to increase the accumulation of shikimate in microbial systems, which is important for the synthesis of pharmaceutical compounds like the neuraminidase inhibitor oseltamivir (Krämer et al., 2003).
Enzymatic Synthesis :
- Enzymatic methods have been employed for the synthesis of polymerizable derivatives of methyl shikimate, demonstrating regioselectivity towards certain hydroxyl groups of methyl shikimate. This method is important for creating shikimic acid analogues (Li et al., 2007).
Eigenschaften
Produktname |
Methyl Shikimate |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
Isomerische SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
Kanonische SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Synonyme |
methyl 3-epi-shikimate methyl shikimate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
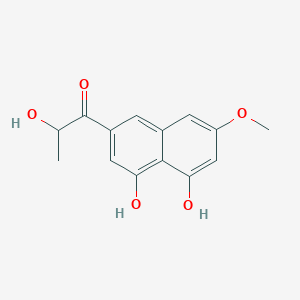
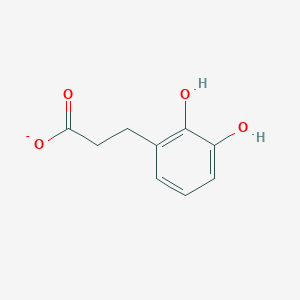
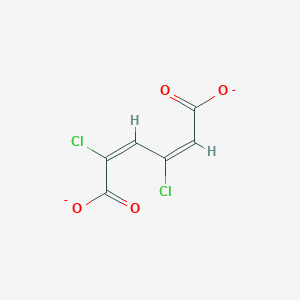
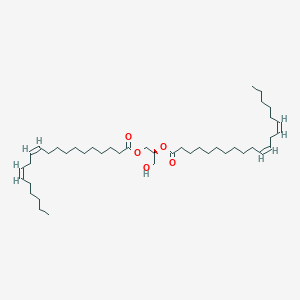
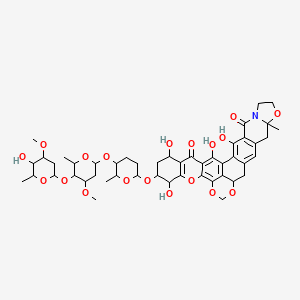
![quercetin 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1245016.png)
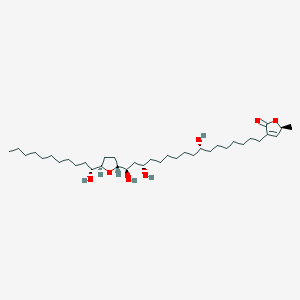
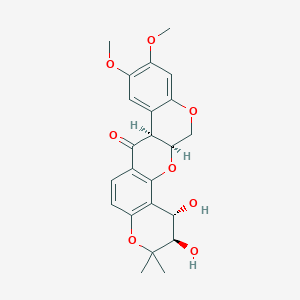
![[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1245019.png)
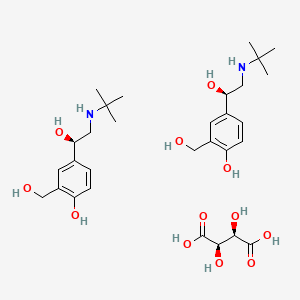
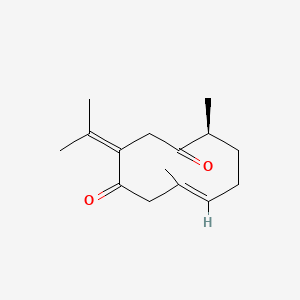
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)